4-(pyridin-2-yl)-1,3-oxazolidin-2-one
Overview
Description
4-(pyridin-2-yl)-1,3-oxazolidin-2-one is a heterocyclic compound that features both pyridine and oxazolidinone rings. This compound has garnered significant interest due to its diverse applications in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of 2-aminopyridine with ethyl chloroformate, followed by cyclization. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(pyridin-2-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxazolidinone ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions include various substituted oxazolidinones and pyridine derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
4-(pyridin-2-yl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as an inhibitor of bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding prevents the formation of the initiation complex, thereby inhibiting protein synthesis and exerting antibacterial effects . The compound’s ability to form stable complexes with metal ions also plays a crucial role in its biological activity .
Comparison with Similar Compounds
Linezolid: Another oxazolidinone derivative with potent antibacterial activity.
Tedizolid: A more recent oxazolidinone with enhanced activity against resistant bacterial strains.
Uniqueness: 4-(pyridin-2-yl)-1,3-oxazolidin-2-one is unique due to its dual functionality, combining the properties of both pyridine and oxazolidinone rings. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its versatility as a synthetic intermediate .
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
4-pyridin-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H8N2O2/c11-8-10-7(5-12-8)6-3-1-2-4-9-6/h1-4,7H,5H2,(H,10,11) |
InChI Key |
MSDNYUKIWHZQDR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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